molecular formula C9H18O2 B3055701 3,3-Diethylpentanoic acid CAS No. 6637-50-9

3,3-Diethylpentanoic acid

Cat. No.: B3055701
CAS No.: 6637-50-9
M. Wt: 158.24 g/mol
InChI Key: QMMDXTOYMCXXDF-UHFFFAOYSA-N
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Description

3,3-Diethylpentanoic acid is an organic compound with the molecular formula C9H18O2. It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). This compound is structurally unique due to the presence of two ethyl groups attached to the third carbon of the pentanoic acid chain, making it a branched carboxylic acid.

Scientific Research Applications

3,3-Diethylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

According to the Safety Data Sheet, 3,3-Dimethylpentanoic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,3-dimethylpentanoic acid, using ethyl halides in the presence of a strong base like sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is usually carried out in a controlled environment to maintain the desired temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxyl group can yield primary alcohols.

    Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups, such as halogens, through halogenation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Halogenated carboxylic acids.

Mechanism of Action

The mechanism of action of 3,3-Diethylpentanoic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    3,3-Dimethylpentanoic acid: Similar in structure but with methyl groups instead of ethyl groups.

    2,3-Dimethylpentanoic acid: Another branched carboxylic acid with different branching positions.

Uniqueness: 3,3-Diethylpentanoic acid is unique due to its specific branching pattern, which can influence its chemical reactivity and physical properties. The presence of ethyl groups can lead to different steric and electronic effects compared to similar compounds with methyl groups.

Properties

IUPAC Name

3,3-diethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMDXTOYMCXXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287823
Record name 3,3-diethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-50-9
Record name NSC52665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-diethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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